5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde
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Overview
Description
5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C9H11NO2 This compound features a furan ring substituted with an azetidinylmethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the aldehyde group on the furan ring . Another approach involves the protection of the aldehyde group as a thioacetal, followed by deprotonation with a lithium base and quenching with deuterated water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: 5-[(Azetidin-1-yl)methyl]furan-2-carboxylic acid.
Reduction: 5-[(Azetidin-1-yl)methyl]furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring and azetidinylmethyl group contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: Lacks the azetidinylmethyl group, making it less complex and potentially less biologically active.
5-Methylfuran-2-carbaldehyde: Contains a methyl group instead of the azetidinylmethyl group, resulting in different chemical and biological properties.
5-(Pyrrolidin-1-yl)methyl]furan-2-carbaldehyde: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde is unique due to the presence of the azetidinylmethyl group, which imparts distinct chemical reactivity and potential biological activity
Biological Activity
5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde is a compound of interest due to its potential biological activities. The furan moiety is known for its diverse pharmacological properties, including antimicrobial, antitumor, and antioxidant effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant studies.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of furan derivatives with azetidine precursors. The reaction conditions often include the use of solvents like acetic acid and catalytic amounts of acids or bases to facilitate the formation of the desired product.
General Reaction Scheme
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of furan derivatives. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 32 µg/mL |
This compound | E. coli | 64 µg/mL |
These results indicate that this compound could serve as a potential lead for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant activity of furan derivatives is significant due to their ability to scavenge free radicals. The EC50 values for similar compounds have been reported in the range of 1.128–2.489 mM, suggesting that modifications can enhance their efficacy.
Study on Antitumor Activity
In a study evaluating the cytotoxic effects of various furan derivatives on cancer cell lines, it was found that compounds containing the furan moiety exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 0.72 µM to 58.33 µM depending on structural modifications.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound C | MCF-7 | 0.72 |
Compound D | A549 | 44.34 |
This indicates that structural variations in furan derivatives can lead to enhanced antitumor activity.
Mechanistic Insights
The biological mechanisms through which this compound exerts its effects involve interactions at the molecular level, including hydrogen bonding with target proteins and inhibition of key metabolic pathways in bacteria and cancer cells.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-(azetidin-1-ylmethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c11-7-9-3-2-8(12-9)6-10-4-1-5-10/h2-3,7H,1,4-6H2 |
InChI Key |
YOJNBSANIISLEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC=C(O2)C=O |
Origin of Product |
United States |
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